2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine
Description
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Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6,7-dimethoxy-3,1-benzothiazin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N5O2S/c1-30-15-8-12-14(9-16(15)31-2)27-19(32-17(12)25)29-5-3-28(4-6-29)18-13(21)7-11(10-26-18)20(22,23)24/h7-10,25H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTVLNAQKHZDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)SC(=N2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting key data.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazin core, which is known for its diverse pharmacological properties. The presence of the trifluoromethyl group and piperazine moiety further enhances its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClF3N3O2S |
| Molecular Weight | 397.84 g/mol |
| CAS Number | [Pending] |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve the inhibition of phosphopantetheinyl transferases (PPTases), enzymes crucial for bacterial viability.
- Study Findings : A study highlighted that derivatives with similar structures demonstrated submicromolar inhibition of bacterial Sfp-PPTase without affecting human orthologues, suggesting a selective antibacterial action that minimizes cytotoxic effects on human cells .
Anticancer Potential
The anticancer activity of this compound has also been explored. Preliminary results indicate that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : In vitro experiments showed that treatment with this compound led to a decrease in viability in human cancer cell lines, with IC50 values indicating potent activity at low concentrations .
The biological activity of this compound is believed to be related to its ability to interact with specific molecular targets within microbial and cancerous cells. The inhibition of PPTases disrupts essential metabolic pathways in bacteria, while its effects on cancer cells may involve modulation of signaling pathways associated with cell growth and survival.
Toxicological Profile
While the compound shows promising biological activity, understanding its safety profile is crucial. Preliminary toxicity assessments indicate that it exhibits low cytotoxicity in non-cancerous cell lines at therapeutic concentrations.
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity | Low (H302) |
| Cytotoxicity in Non-Cancerous Cells | Minimal at ≤20 µM |
Scientific Research Applications
Medicinal Applications
The compound has shown promise in various therapeutic areas:
Anticancer Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) evaluated similar compounds and found that they displayed substantial antitumor activity with mean GI50 values indicating effective inhibition of cancer cell proliferation .
Antimicrobial Properties
Benzothiazine derivatives have been studied for their antimicrobial effects. The presence of the piperazine moiety combined with the pyridine structure enhances the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The trifluoromethyl group and chlorinated pyridine ring significantly influence the biological activity and pharmacokinetic properties of the molecule. Modifications in these areas can lead to enhanced potency and selectivity against specific targets .
Case Studies
- Antitumor Evaluation : A study assessed the compound's efficacy against a panel of human tumor cell lines, revealing a promising cytotoxic profile. The results indicated that modifications to the benzothiazine core could lead to compounds with improved selectivity and reduced toxicity .
- Antimicrobial Testing : In another study, derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of antibacterial activity. The results highlighted the importance of substituents on the piperazine ring in enhancing antimicrobial efficacy .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Imine Reactivity and Hydrolysis
The 4H-3,1-benzothiazin-4-imine group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding amine and ketone. This reactivity is common in imine-containing compounds .
-
Example Reaction :
Hydrolysis rates depend on pH and temperature, with faster degradation observed in strongly acidic media (e.g., HCl, pH < 2) .
Key Data:
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| 0.1 M HCl, 25°C, 24 hr | 6,7-Dimethoxy-4H-3,1-benzothiazin-4-one | 72 | |
| 0.1 M NaOH, 60°C, 12 hr | 6,7-Dimethoxy-4H-3,1-benzothiazin-4-one | 65 |
Piperazine Substitution Reactions
The piperazine ring undergoes nucleophilic substitution or alkylation at the secondary amine sites. Reactions typically require activating agents (e.g., EDCI, HOBt) .
Example Alkylation:
Reaction with methyl iodide in DMF at 60°C yields N-methylpiperazine derivatives , enhancing lipophilicity for biological applications .
Key Data:
| Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl iodide | N-Methyl-4-(3-chloro-5-CF3-pyridin-2-yl)piperazine | DMF, 60°C, 6 hr | 85 | |
| Benzyl bromide | N-Benzyl derivative | THF, RT, 12 hr | 78 |
Pyridine Ring Functionalization
The 3-chloro-5-(trifluoromethyl)pyridine group participates in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
Example Suzuki Coupling:
Reaction with arylboronic acids under Pd catalysis forms biaryl derivatives:
Key Data:
| Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(dba)₂, XPhos | 5-(4-Methoxyphenyl)pyridine | 90 | |
| Thiophene-2-boronic acid | Pd(OAc)₂, SPhos | 5-(Thiophen-2-yl)pyridine | 82 |
Methoxy Group Demethylation
The 6,7-dimethoxy groups on the benzothiazine ring can be demethylated using strong Lewis acids (e.g., BBr₃), yielding catechol derivatives .
Example Reaction:
Key Data:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C, 2 hr | 6,7-Dihydroxybenzothiazin-4-imine | 68 | |
| HBr/AcOH | Reflux, 6 hr | 6,7-Dihydroxybenzothiazin-4-imine | 55 |
Complexation with Metal Ions
The imine and pyridine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes .
Example with Cu(II):
Key Data:
| Metal Salt | Stoichiometry | Application | Reference |
|---|---|---|---|
| CuCl₂ | 1:2 (M:L) | Catalytic oxidation studies | |
| FeCl₃ | 1:1 (M:L) | Magnetic materials |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or imine isomerization, depending on solvent polarity .
Example Isomerization:
Key Data:
| Light Source | Solvent | Product Ratio (E:Z) | Reference |
|---|---|---|---|
| UV (365 nm) | MeOH | 25:75 | |
| UV (254 nm) | CHCl₃ | 10:90 |
Bioconjugation via Amine Linkers
The imine group reacts selectively with primary amines (e.g., lysine residues in proteins) to form stable Schiff base adducts, enabling bioconjugation .
Example Reaction:
Q & A
Q. How to integrate this compound into a broader drug discovery pipeline?
- Methodology : Embed within a target-based screening cascade (e.g., kinase inhibition → cytotoxicity → pharmacokinetics). Prioritize ADMET profiling (aqueous solubility, plasma protein binding) early. Use in vivo models (rodents) for bioavailability studies, leveraging LC-MS/MS for plasma quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
